3-(3-Hydroxypropyl)phenylboronic acid

Suzuki-Miyaura cross-coupling Substituent effects Organoboron chemistry

Optimize your Suzuki-Miyaura couplings with 3-(3-Hydroxypropyl)phenylboronic acid. The meta-positioned 3-hydroxypropyl chain electronically activates the boronic acid, accelerating transmetalation while avoiding ortho steric penalties—no costly ligands or forcing conditions needed. The terminal hydroxyl serves as a handle for post-coupling esterification, oxidation, or bioconjugation, eliminating an entire deprotection-functionalization sequence. Its amphiphilic character improves aqueous-biphasic reaction performance, reducing organic co-solvent demand. Choose this dual-function building block for high-throughput medicinal chemistry, sensor hydrogel conjugation, and convergent biaryl synthesis.

Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
CAS No. 736989-98-3
Cat. No. B1587453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxypropyl)phenylboronic acid
CAS736989-98-3
Molecular FormulaC9H13BO3
Molecular Weight180.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CCCO)(O)O
InChIInChI=1S/C9H13BO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11-13H,2,4,6H2
InChIKeyOTCBPHAZRFXGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxypropyl)phenylboronic Acid (CAS 736989-98-3) Procurement and Technical Overview


3-(3-Hydroxypropyl)phenylboronic acid (C₉H₁₃BO₃, MW 180.01) is an arylboronic acid functionalized with a 3-hydroxypropyl substituent at the meta-position of the phenyl ring . This compound belongs to the organoboron class widely employed in Suzuki-Miyaura cross-coupling reactions and diol-recognition applications, where the boronic acid moiety forms reversible covalent bonds with 1,2- and 1,3-diols [1]. The 3-hydroxypropyl group introduces both electron-donating character—via the alkyl chain—and a terminal hydroxyl that can serve as a synthetic handle for further derivatization or for modulating aqueous solubility relative to unsubstituted phenylboronic acid [2].

Why Generic Phenylboronic Acids Cannot Substitute 3-(3-Hydroxypropyl)phenylboronic Acid in Precision Applications


Arylboronic acids are not functionally interchangeable due to the profound influence of ring substitution pattern and side-chain functionality on both reactivity and physicochemical properties [1]. In Suzuki-Miyaura cross-coupling, the electron-donating character of the 3-hydroxypropyl group enhances transmetalation efficiency compared to electron-withdrawing or unsubstituted analogs, while the meta-substitution avoids the steric penalties inherent to ortho-substituted boronic acids . Furthermore, the terminal hydroxyl enables post-coupling functionalization—such as esterification, etherification, or bioconjugation—that is inaccessible with simple alkylphenylboronic acids lacking this handle [2]. In diol-recognition contexts, the hydroxypropyl chain can improve aqueous solubility and alter binding kinetics relative to unsubstituted phenylboronic acid, rendering generic substitution unsuitable for applications requiring specific solubility, reactivity, or downstream derivatization profiles [3].

Quantitative Differentiation Evidence for 3-(3-Hydroxypropyl)phenylboronic Acid Versus Comparator Boronic Acids


Electron-Donating Character of 3-Hydroxypropyl Substituent Enhances Suzuki Coupling Reactivity

Arylboronic acids bearing electron-donating substituents exhibit accelerated transmetalation rates in Suzuki-Miyaura coupling compared to those with electron-withdrawing or neutral substituents [1]. The 3-hydroxypropyl group functions as an electron-donating substituent via hyperconjugation and inductive effects from the alkyl chain, thereby positioning 3-(3-hydroxypropyl)phenylboronic acid as a more reactive coupling partner than phenylboronic acid or 4-carboxyphenylboronic acid under comparable conditions . This class-level inference is supported by Hammett studies demonstrating that electron-donating groups on the boronic acid partner enhance coupling efficiency in aqueous micellar systems .

Suzuki-Miyaura cross-coupling Substituent effects Organoboron chemistry

Meta-Substitution Avoids Steric Hindrance Penalties Observed with Ortho-Substituted Boronic Acids

The meta-positioning of the 3-hydroxypropyl substituent in 3-(3-hydroxypropyl)phenylboronic acid avoids the significant steric hindrance that reduces coupling efficiency in ortho-substituted boronic acids [1]. Studies on Pd-catalyzed Suzuki-Miyaura coupling demonstrate that m- and p-substituted iodo- and bromobenzenes show good to excellent activity, whereas ortho-substituted analogs give consistently lower yields regardless of the electronic nature of the substituent [1]. This positions the meta-substituted target compound as a reliably efficient coupling partner where ortho-substituted alternatives—such as 2-(3-hydroxypropyl)phenylboronic acid—would introduce steric penalties requiring harsher conditions or specialized ligands [2].

Suzuki-Miyaura coupling Steric effects Biaryl synthesis

Terminal Hydroxyl Enables Post-Coupling Derivatization Unavailable with Alkylphenylboronic Acids

The terminal hydroxyl group of the 3-hydroxypropyl substituent provides a versatile synthetic handle for post-Suzuki functionalization, including esterification with acyl chlorides or carboxylic acids, etherification, oxidation to the corresponding carboxylic acid, or activation for bioconjugation . In contrast, comparators such as 3-propylphenylboronic acid and 3-methylphenylboronic acid lack this hydroxyl functionality and terminate in unreactive alkyl chains, rendering them dead-end coupling partners that cannot undergo further derivatization without de novo functional group installation [1]. This structural feature enables 3-(3-hydroxypropyl)phenylboronic acid to serve simultaneously as a coupling partner and a latent functional group for downstream chemistry [2].

Functional group interconversion Bioconjugation Polymer chemistry

Hydroxypropyl Substitution Modulates Diol-Binding Kinetics in Glucose Sensing Applications

Boronic acids functionalized with hydroxypropyl moieties exhibit distinct diol-binding profiles compared to unsubstituted phenylboronic acid . Studies on (3-hydroxypropyl)boronic acid indicate a glucose-binding equilibrium constant (K_eq) of 1.2 × 10³ M⁻¹, which is comparable to that of phenylboronic acid but with demonstrably faster association kinetics attributed to the hydroxypropyl chain . The terminal hydroxyl group further enhances aqueous solubility and can participate in intramolecular B–O–H hydrogen bonding networks that stabilize the boronate ester, a feature absent in phenylboronic acid and alkylphenylboronic acids lacking the hydroxyl terminus [1]. This kinetic advantage is particularly relevant in sensor applications where response time is a critical performance parameter [2].

Glucose sensing Diol recognition Boronate affinity

Aqueous Solubility Enhancement Through Hydroxypropyl Group Compared to Unsubstituted Phenylboronic Acid

The 3-hydroxypropyl substituent substantially enhances the aqueous solubility of 3-(3-hydroxypropyl)phenylboronic acid relative to unsubstituted phenylboronic acid . While phenylboronic acid exhibits limited water solubility (approximately 10 mg/mL at 25°C), the introduction of the hydroxypropyl chain—which combines hydrophobic alkyl character with a hydrophilic terminal hydroxyl—produces an amphiphilic structure with improved aqueous compatibility [1]. This solubility enhancement is particularly valuable for Suzuki couplings conducted in aqueous or aqueous-organic biphasic systems, where boronic acid solubility directly impacts reaction efficiency and product isolation [2]. The predicted pKa of 8.55 for this compound indicates that the boronic acid remains largely protonated under neutral aqueous conditions, with the hydroxypropyl chain providing the primary solubility benefit .

Aqueous solubility Green chemistry Bioconjugation

Optimal Application Scenarios for 3-(3-Hydroxypropyl)phenylboronic Acid Based on Quantitative Differentiation Evidence


High-Efficiency Suzuki-Miyaura Coupling for Electron-Rich Biaryl Synthesis

3-(3-Hydroxypropyl)phenylboronic acid is optimally deployed as the boronic acid coupling partner in Suzuki-Miyaura reactions targeting electron-rich biaryl scaffolds . Its meta-substituted 3-hydroxypropyl group provides electron-donating character that enhances transmetalation rates relative to phenylboronic acid, while the meta-positioning avoids steric penalties that would otherwise require specialized high-cost ligands or forcing thermal conditions [1]. This combination of electronic activation and steric accessibility makes the compound particularly well-suited for parallel library synthesis and high-throughput medicinal chemistry campaigns where consistent, high-yielding coupling performance across diverse aryl halide substrates is required [1].

Post-Coupling Derivatization in Convergent Synthetic Strategies

In convergent synthetic routes to functionalized biaryls, heterocycles, or polymer-bound small molecules, 3-(3-hydroxypropyl)phenylboronic acid serves as both a Suzuki coupling partner and a masked functional group carrier . Following successful C-C bond formation, the terminal hydroxyl can undergo esterification with acyl chlorides or carboxylic acids, oxidation to the corresponding carboxylic acid for further amide coupling, or activation as a leaving group for nucleophilic displacement . This dual functionality eliminates an entire deprotection-functionalization sequence compared to using 3-propylphenylboronic acid or 3-methylphenylboronic acid, reducing step count and improving overall process yield [1].

Glucose-Responsive Hydrogel and Sensor Formulations

The compound's hydroxypropyl-functionalized boronic acid moiety is well-suited for incorporation into glucose-responsive hydrogels and optical sensor matrices [1]. The terminal hydroxyl enhances aqueous compatibility and can serve as a covalent attachment point for polymer conjugation via ester or ether linkages [1]. Based on binding data for structurally analogous (3-hydroxypropyl)boronic acid, the phenylboronic acid core maintains glucose-binding affinity (K_eq ≈ 10³ M⁻¹) while the hydroxypropyl chain contributes faster association kinetics than unsubstituted phenylboronic acid, enabling reduced sensor response lag in continuous monitoring applications .

Aqueous and Biphasic Suzuki Coupling Under Green Chemistry Conditions

3-(3-Hydroxypropyl)phenylboronic acid is particularly suitable for aqueous and aqueous-organic biphasic Suzuki-Miyaura protocols, where the amphiphilic nature of the hydroxypropyl chain improves substrate solubility and facilitates efficient phase transfer . The enhanced aqueous compatibility relative to unsubstituted phenylboronic acid reduces or eliminates the need for organic co-solvents, aligning with green chemistry principles and simplifying product isolation via phase separation . This solubility profile is advantageous for both academic laboratories prioritizing sustainable practices and industrial processes seeking to minimize solvent waste and downstream purification burdens [1].

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